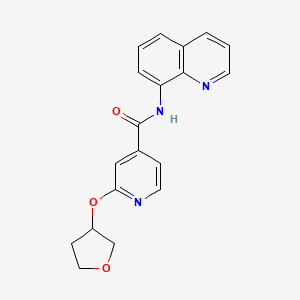

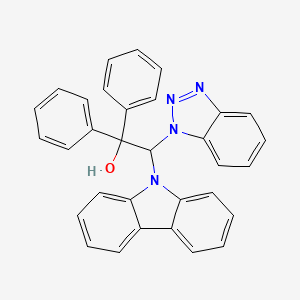

N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of isonicotinamide and has been synthesized using various methods.

Applications De Recherche Scientifique

Antagonistic Properties on TRPV1 Ion Channel

N-(quinolin-8-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is identified as a potent antagonist of the TRPV1 ion channel, demonstrating excellent potency across human, guinea pig, and rat TRPV1. This compound showcases a favorable in vitro DMPK profile and activity in an in vivo model of inflammatory pain, highlighting its therapeutic potential for managing pain through TRPV1 modulation (Westaway et al., 2006).

Selective Fluorescent Sensor for Metal Ions

The chemical serves as a selective fluorescent sensor for distinguishing cadmium from zinc ions, based on its unique sensing mechanisms. It exhibits high selectivity and sensitive fluorescence enhancement towards Cd(2+) ions in ethanol. This property allows for precise differentiation between Cd(2+) and Zn(2+) through distinct sensing mechanisms, demonstrating its application in environmental monitoring and analytical chemistry (Zhou et al., 2012).

Synthetic Intermediate for Heterocyclic Compounds

This compound is utilized in the synthesis of various heterocyclic structures, serving as a critical intermediate. The synthesis procedures demonstrate its versatility in creating complex molecular architectures, which can be applied in the development of pharmaceuticals and materials science (El’chaninov & Aleksandrov, 2017).

Cytotoxic Activity against Leukemia Cells

Research has shown that derivatives of this compound exhibit cytotoxic effects on murine leukemia WEHI-3 cells. The structure-activity relationships indicate that N-substituted benzyl derivatives have a stronger inhibitory activity against these leukemia cells, offering insights into the development of new anticancer agents (Huang et al., 2007).

Molecular Recognition by NMR and Fluorescence Spectroscopy

Optically pure derivatives of this compound have been employed as chiral solvating agents for molecular recognition of enantiomers of acids, detected by NMR or fluorescence spectroscopy. This application underscores its utility in analytical and synthetic chemistry for the discrimination of isomers and quantitative determination (Khanvilkar & Bedekar, 2018).

Propriétés

IUPAC Name |

2-(oxolan-3-yloxy)-N-quinolin-8-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-19(22-16-5-1-3-13-4-2-8-21-18(13)16)14-6-9-20-17(11-14)25-15-7-10-24-12-15/h1-6,8-9,11,15H,7,10,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKWZQSARDONMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B3014904.png)

![4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3014905.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3014906.png)

![[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B3014907.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3014908.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3014911.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3014912.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3014914.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B3014918.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3014921.png)